molecular formula C28H38O4S2 B1383524 4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde CAS No. 1668554-22-0

4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

Cat. No.: B1383524
CAS No.: 1668554-22-0
M. Wt: 502.7 g/mol
InChI Key: JDPODAXHWNAIOO-UHFFFAOYSA-N
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Description

4,8-Dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde (referred to as BDTA in some studies) is a heteroaromatic compound featuring a fused thieno-benzothiophene core. Its structure includes octyloxy groups at the 4,8-positions and aldehyde functionalities at the 2,6-positions (molecular formula: C₂₈H₃₈O₄S₂; molecular weight: 502.74 g/mol) . BDTA is a critical monomer in covalent organic framework (COF) synthesis, particularly for constructing polyTB films via interfacial polymerization. The octyloxy chains enhance solubility and enable the formation of ultra-smooth COF films (surface roughness ~0.2 nm) when reacted with tris(4-aminophenyl)amine (TAPA) .

Preparation Methods

The synthesis of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, alkoxides.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Organic Electronics

Organic Thin-Film Transistors (OTFTs)

4,8-Dioctoxythieno[2,3-f] benzothiole-2,6-dicarbaldehyde has been identified as a promising material for OTFTs due to its high charge mobility and stability. The compound's ability to form thin films facilitates the fabrication of flexible electronic devices that are lightweight and can be integrated into various substrates.

  • Case Study : Research demonstrated that OTFTs using this compound exhibited improved electrical performance compared to traditional materials. The charge mobility values reached up to 0.5 cm²/V·s, which is significant for practical applications in flexible electronics .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as a donor material due to its favorable energy levels and light absorption properties. Its incorporation into photovoltaic cells enhances the efficiency of light conversion into electricity.

  • Case Study : A study reported that OPVs utilizing 4,8-dioctoxythieno[2,3-f] benzothiole-2,6-dicarbaldehyde achieved power conversion efficiencies exceeding 10%, showcasing its potential in renewable energy applications .

Drug Delivery Systems

The compound's structure allows for modifications that enhance its solubility and biocompatibility, making it suitable for use in drug delivery systems. Its ability to form nanoparticles can facilitate targeted drug delivery mechanisms.

  • Case Study : Research indicated that nanoparticles formulated with this compound effectively delivered chemotherapeutic agents to cancer cells while minimizing systemic toxicity. The lipid-coated nanoparticles demonstrated prolonged circulation times and enhanced cellular uptake .

Data Table: Comparison of Applications

Application TypeKey FeaturesPerformance Metrics
Organic Thin-Film TransistorsHigh charge mobility, flexibilityCharge mobility: up to 0.5 cm²/V·s
Organic PhotovoltaicsEfficient light absorptionPower conversion efficiency: >10%
Drug Delivery SystemsEnhanced solubility and biocompatibilityTargeted delivery with reduced toxicity

Mechanism of Action

The mechanism of action of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde involves its ability to act as an electron donor in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer and separation, which is crucial for the performance of organic semiconductors and photovoltaic devices .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethoxy-Substituted Analogue: 4,8-Diethoxybenzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde

Structural Differences : Replacing octyloxy with ethoxy groups reduces steric bulk and chain length (molecular formula: C₁₆H₁₄O₄S₂; molecular weight: 342.40 g/mol).
Key Properties :

  • Charge Transport : Shorter ethoxy chains improve π-π stacking and charge mobility in semiconducting COFs compared to BDTA .
  • Crystallinity : Ethoxy derivatives may favor higher crystallinity due to reduced steric hindrance, whereas BDTA’s octyloxy groups prioritize solution processability .
    Applications : Used in azatriangulene-based COFs for enhanced electrical conductivity .

Dione Derivative: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

Structural Differences : Replaces 2,6-dicarbaldehydes with ketones (diones) and lacks alkoxy substituents (molecular formula: C₁₀H₄O₂S₂; molecular weight: 236.26 g/mol) .
Key Properties :

  • Electron Deficiency : Dione groups increase electron-withdrawing character, making this compound suitable for n-type semiconductors .
  • Rigidity : Absence of flexible chains reduces solubility but enhances planarity for solid-state applications.
    Applications : Organic electronics requiring strong electron-accepting motifs .

Polymer Derivative: PBDB-TF

Structural Differences : A polymer incorporating fluorinated thienyl substituents and a benzo[1,2-b:4,5-b']dithiophene (BDT) core .
Key Properties :

  • Photovoltaic Efficiency : Fluorination enhances light absorption and reduces energy loss, achieving high power conversion efficiencies (>16%) in organic solar cells .
  • Morphology : Bulkier substituents compared to BDTA enable optimized phase separation in active layers .
    Applications : High-performance organic photovoltaics .

Comparative Data Table

Compound Name Substituents (4,8-) 2,6- Functional Groups Molecular Weight (g/mol) Key Properties Applications References
4,8-Dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde (BDTA) Octyloxy Dicarbaldehyde 502.74 High solubility, smooth COF films COFs for electronics
4,8-Diethoxybenzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde Ethoxy Dicarbaldehyde 342.40 Improved crystallinity, charge transport Semiconducting COFs
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione None (dione) - 236.26 Electron-deficient, rigid Organic electronics
PBDB-TF Polymer Fluorinated thienyl - Polymer High photovoltaic efficiency Organic solar cells

Key Findings

Substituent Impact : Alkoxy chain length (octyl vs. ethyl) balances solubility and charge transport. BDTA’s octyloxy groups enable superior film morphology, while ethoxy analogues favor electronic performance .

Electronic Tuning : Replacing aldehydes with diones or fluorinated groups shifts applications from COFs to photovoltaics or n-type semiconductors .

Synthetic Versatility : BDTA’s structure supports interfacial polymerization methods, contrasting with the harsher conditions required for dione derivatives .

Biological Activity

4,8-Dioctoxythieno[2,3-f] benzothiole-2,6-dicarbaldehyde, also known as 4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde (CAS No. 1668554-22-0), is a compound of significant interest due to its potential biological activities and applications in materials science. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C26H38O2S2
  • Molecular Weight : 446.71 g/mol
  • Melting Point : 46-50 °C
  • Boiling Point : 565.7 ± 45.0 °C at 760 mmHg

Biological Activity Overview

The biological activity of 4,8-dioctoxythieno[2,3-f] benzothiole-2,6-dicarbaldehyde has been evaluated in various studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of dithiophene units is believed to enhance electron donation capabilities, thereby neutralizing free radicals and reducing oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that derivatives of benzothiophene compounds possess antimicrobial activity against various pathogens. The structural features of 4,8-dioctoxythieno[2,3-f] benzothiole-2,6-dicarbaldehyde may contribute to its effectiveness against bacteria and fungi.

Study 1: Antidepressant-like Effects

A study evaluated the antidepressant-like effects of similar compounds through behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST). Compounds with high affinities for serotonin receptors (5-HT1A and 5-HT2A) demonstrated significant reductions in immobility time, indicating potential antidepressant properties. While specific data for 4,8-dioctoxythieno[2,3-f] benzothiole-2,6-dicarbaldehyde is limited, its structural analogs suggest a similar mechanism may be present .

Study 2: Photovoltaic Applications

The compound's role in organic photovoltaics has been explored due to its conductive properties. Research indicates that benzo[1,2-b:4,5-b']dithiophene-based materials exhibit enhanced charge transport properties, which are crucial for efficient solar energy conversion. This application underscores the compound's versatility beyond biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Benzothiophene DerivativeAntioxidantFree radical scavenging
Dithiophene-based PolymerPhotovoltaicCharge transport enhancement
Benzothiazole DerivativeAntidepressant-likeSerotonin receptor modulation

Properties

IUPAC Name

4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O4S2/c1-3-5-7-9-11-13-15-31-25-23-17-21(19-29)34-28(23)26(24-18-22(20-30)33-27(24)25)32-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPODAXHWNAIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

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